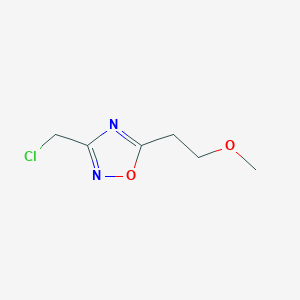

3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole

Übersicht

Beschreibung

3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C6H9ClN2O2 and its molecular weight is 176.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocyclic compounds known for their bioisosteric properties and a wide range of biological activities. They have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral effects, among others. The structural diversity within the oxadiazole class allows for significant variations in biological activity based on substituents attached to the core structure.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazoles. For instance:

- Cytotoxicity Studies : In vitro assays have demonstrated that various oxadiazole derivatives exhibit significant cytotoxic effects against cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 19.9 µM to 35 µM against HeLa cells . The presence of electron-withdrawing groups, such as chlorine, enhances their anticancer activity by promoting apoptosis in cancer cells .

- Mechanistic Insights : The mechanism by which oxadiazoles exert their anticancer effects often involves the induction of cellular apoptosis and inhibition of key enzymes involved in cell proliferation. For example, molecular docking studies suggest that these compounds can interact with targets like epidermal growth factor receptor (EGFR), which is crucial for cancer cell signaling pathways .

Antimicrobial Activity

Oxadiazoles have also been evaluated for their antimicrobial properties:

- Antibacterial and Antifungal Effects : Compounds in this class have shown promising activity against various bacterial strains and fungi. For instance, certain derivatives demonstrated effective inhibition against Mycobacterium tuberculosis with MIC values as low as 7.9 µg/mL .

- Antiparasitic Activity : Notably, some oxadiazole derivatives have been identified as potential antiplasmodial agents against Plasmodium falciparum, with IC50 values indicating potent activity . This highlights the therapeutic potential of these compounds in treating malaria.

Research Findings Summary

Case Studies

- Cytotoxic Evaluation Against Cancer Cells : A study explored the cytotoxic effects of several oxadiazole derivatives on MCF-7 breast cancer cells. Compounds were assessed using MTT assays, revealing that some derivatives exhibited superior cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil .

- Antitubercular Activity Assessment : Research involving a series of 2-(2,3-dichlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives showed promising results against Mycobacterium tuberculosis H37RvMa strain, suggesting their potential as new antituberculosis agents .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research into the anticancer properties of oxadiazole derivatives has shown promising results:

- Cytotoxicity Studies : Various studies indicate that oxadiazole derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to 3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole have demonstrated IC₅₀ values ranging from 19.9 µM to 35 µM against HeLa cells. The presence of electron-withdrawing groups such as chlorine enhances these anticancer activities by promoting apoptosis in cancer cells.

- Mechanistic Insights : Molecular docking studies suggest that these compounds interact with critical targets like the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial and Antifungal Effects : Certain oxadiazole derivatives have shown effective inhibition against various bacterial strains and fungi. Notably, some derivatives demonstrated inhibition against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 7.9 µg/mL .

- Antiparasitic Activity : Research indicates that some oxadiazole derivatives may serve as potential antiplasmodial agents against Plasmodium falciparum, with IC₅₀ values indicating potent activity .

Summary of Research Findings

Case Study 1: Cytotoxic Evaluation Against MCF-7 Cells

A study explored the effects of several oxadiazole derivatives on MCF-7 breast cancer cells using MTT assays. Some derivatives exhibited IC₅₀ values lower than those of established chemotherapeutics, indicating their potential for further development as anticancer agents.

Case Study 2: Antitubercular Activity

Research involving a series of substituted oxadiazoles highlighted their effectiveness against Mycobacterium tuberculosis. Compounds were tested for their MIC values, revealing significant activity that supports their potential use in treating tuberculosis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) at position 3 undergoes nucleophilic substitution with various nucleophiles, forming derivatives with modified functional groups.

Key Reactions and Conditions

Mechanistic Insights :

-

The reaction proceeds via an Sₙ2 mechanism , where the nucleophile displaces the chloride ion.

-

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency in polar aprotic solvents (e.g., MeCN) .

Elimination Reactions

Under basic conditions, the chloromethyl group can undergo dehydrohalogenation to form a methacrylic oxadiazole derivative.

Example Reaction

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| K₂CO₃ | DMF | 80–100°C | 3-(Methylene)-5-(2-methoxyethyl)-1,2,4-oxadiazole |

Notes :

-

Elimination is favored in polar aprotic solvents with strong bases. The methoxyethyl group stabilizes the resulting double bond through electron-donating effects.

Cycloaddition Reactions

The 1,2,4-oxadiazole ring can participate in 1,3-dipolar cycloadditions with dipolarophiles like alkynes or nitriles, though the methoxyethyl group may sterically hinder reactivity.

Reported Outcomes

-

Reaction with phenylacetylene under microwave irradiation yields fused bicyclic compounds, though yields are substrate-dependent .

Methoxyethyl Group Modifications

While the methoxyethyl substituent is less reactive, it can undergo:

-

Ether Cleavage : Under strong acids (e.g., HBr/AcOH), forming a hydroxyl group.

-

Oxidation : Using KMnO₄ or RuO₄ to generate carboxylic acid derivatives .

Boulton-Katritzky (BKR) Rearrangement

Though not directly observed for this compound, analogous 1,2,4-oxadiazoles undergo BKR rearrangements to form triazoles or oxadiazines under basic or photochemical conditions .

Example :

| Starting Material | Conditions | Product |

|---|---|---|

| 3-Acyl-1,2,4-oxadiazole | Base (e.g., Et₃N), RT | 1,2,3-Triazole |

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c1-10-3-2-6-8-5(4-7)9-11-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTUCOQSCNDMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.